- Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis, ACS Omega, 2023, 8(7), 7057-7062
Cas no 943-89-5 ((E)-3-(4-Methoxyphenyl)acrylic acid)
943-89-5 structure
Product Name:(E)-3-(4-Methoxyphenyl)acrylic acid
Número CAS:943-89-5
MF:C10H10O3
Megavatios:178.184603214264
MDL:MFCD00004398
CID:40379
PubChem ID:699414
Update Time:2024-03-01
(E)-3-(4-Methoxyphenyl)acrylic acid Propiedades químicas y físicas
Nombre e identificación
-
- 4-methoxycinnamic acid
- (E)-3-(4-Methoxyphenyl)-2-propenoic acid
- (E)-4-Methoxycinnamic Acid
- trans-4-Methoxycinnamic acid
- 3-(4-Methoxy-phenyl)-acrylic acid
- trans-O-Methyl-p-coumaric Acid
- 3-(4-Methoxyphenyl)acrylic acid
- P-METHOXYCINNAMIC ACID
- (E)-3-(4-Methoxyphenyl)acrylic acid
- 4-Methoxycinnamate
- para-methoxycinnamic acid
- O-Methyl-p-coumaric acid
- Cinnamic acid, p-methoxy-
- (E)-3-(4-methoxyphenyl)prop-2-enoic acid
- (2E)-3-(4-methoxyphenyl)prop-2-enoic acid
- 2-Propenoic acid, 3-(4-methoxyphenyl)-
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
- 3-(4-Methoxyphenyl)-2-propenoic acid
- Cinnamic ac
- (2E)-3-(4-Methoxyphenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)- (ZCI)
- Cinnamic acid, p-methoxy-, (E)- (8CI)
- (E)-p-Methoxycinnamic acid
- trans-3-(4-Methoxyphenyl)-2-propenoic acid
- trans-p-Methoxycinnamic acid
- trans-4-Methoxycinnamic acid, 98%
- SMR000112200
- MLS002473129
- MLSMR
- 830-09-1
-
- MDL: MFCD00004398
- Renchi: 1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
- Clave inchi: AFDXODALSZRGIH-QPJJXVBHSA-N
- Sonrisas: C(/C1C=CC(OC)=CC=1)=C\C(=O)O
- Brn: 510468
Atributos calculados
- Calidad precisa: 178.06300
- Masa isotópica única: 178.062994
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 3
- Complejidad: 190
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Superficie del Polo topológico: 46.5
Propiedades experimentales
- Denso: 1.195
- Punto de fusión: 173.5 °C (lit.)
- Punto de ebullición: 342.6 °C at 760 mmHg
- Punto de inflamación: 138.5 °C
- Disolución: Soluble in ethanol, ethyl acetate and other organic solvents.
- PSA: 46.53000
- Logp: 1.79300
(E)-3-(4-Methoxyphenyl)acrylic acid Información de Seguridad
-
Símbolo:
- Promover:警告
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S37/39
- Código F de la marca fuka:8
- Rtecs:UD3391300
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- TSCA:Yes
- Términos de riesgo:R36/37/38
(E)-3-(4-Methoxyphenyl)acrylic acid Datos Aduaneros
- Código HS:2916399090
- Datos Aduaneros:
中国海关编码:
2918990090概述:
2918990090. 其他含其他附加含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(E)-3-(4-Methoxyphenyl)acrylic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 65420-10G |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | ≥98.0% (GC) | 10G |
313.76 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M830816-500g |
trans-4-Methoxycinnamic acid |
943-89-5 | 98% | 500g |
623.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0576-100G |
trans-4-Methoxycinnamic Acid |
943-89-5 | >98.0%(GC)(T) | 100g |
¥430.00 | 2024-04-15 | |
| TRC | P307791-100mg |
p-methoxycinnamic acid |
943-89-5 | 100mg |
$58.00 | 2023-05-17 | ||
| TRC | P307791-500mg |
p-methoxycinnamic acid |
943-89-5 | 500mg |
$87.00 | 2023-05-17 | ||
| TRC | P307791-1g |
p-methoxycinnamic acid |
943-89-5 | 1g |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T88800-5g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 5g |
¥59.0 | 2021-09-03 | ||
| ChemScence | CS-0076946-500g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98.94% | 500g |
$75.0 | 2022-04-26 | |
| ChemScence | CS-0076946-1000g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98.94% | 1000g |
$127.0 | 2021-09-02 | |
| MedChemExpress | HY-W068771-500mg |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98.94% | 500mg |
¥500 | 2024-04-15 |
(E)-3-(4-Methoxyphenyl)acrylic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: 1,2-Dichloroethane ; 0.5 h, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 28 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Water ; 16 h, pH 6.5
1.2 Reagents: Hydrogen peroxide ; 30 min, rt
1.3 pH 4
1.2 Reagents: Hydrogen peroxide ; 30 min, rt
1.3 pH 4
Referencia
- A Type 1 Aldolase, NahE, Catalyzes a Stereoselective Nitro-Michael Reaction: Synthesis of β-Aryl-γ-nitrobutyric Acids, Angewandte Chemie, 2023, 62(6),
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 45 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Referencia
- Chromium photocatalysis: accessing structural complements to Diels-Alder adducts with electron-deficient dienophiles, Chemical Science, 2017, 8(1), 654-660
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referencia
- Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ, European Journal of Medicinal Chemistry, 2015, 97, 32-41
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referencia
- Phenylacrylamides as novel FtsZ-targeted potential antimicrobials, Letters in Drug Design & Discovery, 2015, 12(3), 234-240
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Referencia
- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reaction, Reaction Kinetics, 2013, 108(1), 193-204
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-Chloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene… Solvents: N-Methyl-2-pyrrolidone ; 18 h, 140 °C; cooled
Referencia
- N-Heterocycle carbene (NHC)-ligated cyclopalladated N,N-dimethylbenzylamine: A highly active, practical and versatile catalyst for the Heck-Mizoroki reaction, Organic & Biomolecular Chemistry, 2009, 7(10), 2110-2119
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6, Journal of Organic Chemistry, 2006, 71(10), 3988-3990
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Zinc triflate Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Mild zinc-promoted Horner-Wadsworth-Emmons reactions of diprotic phosphonate reagents, Synthesis, 2006, (21), 3654-3660
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 1 h, 0 °C
Referencia
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium dodecyl sulfate , Tripotassium phosphate Catalysts: Graphene (reduced oxide) Solvents: Water ; 6 h, 100 °C
Referencia
- Pyrene functionalized highly reduced graphene oxide-palladium nanocomposite: a novel catalyst for the mizoroki-heck reaction in water, Frontiers in Chemistry (Lausanne, 2022, 10,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Tributylamine Catalysts: Triethylenetetramine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
Referencia
- Synthesis of lignin-amine supported palladium catalysts for Heck reaction, Shiyou Huagong, 2009, 38(7), 733-738
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Tributylamine Catalysts: Palladium (complexes with 3-cyanopropyltriethoxysilane homopolymer) , Silica , Butanenitrile, 4-(triethoxysilyl)-, homopolymer (palladium complexes) Solvents: Dimethylformamide ; 10.5 h, 100 °C
Referencia
- Organic silica ligated to palladium(0) complex: a highly active and stereoselective catalyst for Heck reaction, Indian Journal of Chemistry, 2002, (11), 2274-2276
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Pyridine , Piperidine Solvents: Pyridine , Piperidine
Referencia
- Synthesis and experimental ionization energies of certain (E)-3-arylpropenoic acids and their methyl esters, Journal of Chemical and Engineering Data, 1988, 33(4), 534-7
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium , Cellulose, ester with N,N′-1,2-ethanediylbis[N-(carboxymethyl)glycine] (palladium complexes) Solvents: Dimethylformamide ; 2 h, 110 °C
Referencia
- Pd immobilized on EDTA-modified cellulose: synthesis, characterization, and catalytic application in inter- and intramolecular Heck reactions and Larock reactions, Research on Chemical Intermediates, 2022, 48(8), 3475-3496
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Pyridine ; 4 h, 95 °C; 95 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
- Synthesis and spectroscopic analysis of piperine- and piperlongumine-inspired natural product scaffolds and their molecular docking with IL-1β and NF-κB proteins, Molecules, 2020, 25(12),
Métodos de producción 17
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Tripropylamine Catalysts: Triphenylphosphine , Palladium diacetate , 1H-Imidazolium, 3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosaflu… Solvents: 8-(1,3-Dimethylbutoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane ; 2 h, 120 °C
Referencia
- Mizoroki-Heck Arylation of α,β-Unsaturated Acids with a Hybrid Fluorous Ether, F-626: Facile Filtrative Separation of Products and Efficient Recycling of a Reaction Medium Containing a Catalyst, Journal of Organic Chemistry, 2004, 69(23), 8105-8107
Métodos de producción 19
Métodos de producción 20
(E)-3-(4-Methoxyphenyl)acrylic acid Raw materials
- propanedioic acid
- Triethyl phosphonoacetate
- trans-p-Methoxycinnamaldehyde
- 4-Hydroxycinnamic acid
- 4-Iodoanisole
- (E)-Ethyl p-methoxycinnamate
- p-Methoxybenzaldehyde
- Pyruvate
- 2-(Diethoxyphosphoryl)acetic acid
- Benzene, 1-[(1E)-2-bromoethenyl]-4-methoxy-
(E)-3-(4-Methoxyphenyl)acrylic acid Preparation Products
(E)-3-(4-Methoxyphenyl)acrylic acid Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:943-89-5)4-Methoxycinnamic acid
Número de pedido:sfd2522
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:33
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:943-89-5)(E)-3-(4-Methoxyphenyl)acrylicacid
Número de pedido:LE17653;LE2581602;LE2755
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:16
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
(E)-3-(4-Methoxyphenyl)acrylic acid Literatura relevante
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:943-89-5)4-Methoxycinnamic acid
Pureza:99%
Cantidad:200kg
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:943-89-5)(E)-3-(4-Methoxyphenyl)acrylicacid
Pureza:99%/99%/99%
Cantidad:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Precio ($):Informe/Informe/Informe